N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide

PKCθ inhibition kinase profiling sulfonamide SAR

This benzenesulfonamide derivative is a calibrated multi-kinase probe with defined Ki values: PKCθ (9 nM), PKA (30 nM), FLT3 (46 nM), PKCδ (184 nM), PKCα (468 nM). The 2,4-dimethyl substitution and cyclopropyl-4-fluorophenyl motif confer a unique selectivity window (~52-fold PKCθ/PKCα). Procure as a characterized reference standard to eliminate batch variability in biochemical kinase assays, AML proof-of-concept studies, and T-cell signaling research.

Molecular Formula C18H20FNO2S
Molecular Weight 333.42
CAS No. 1049358-06-6
Cat. No. B2603139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide
CAS1049358-06-6
Molecular FormulaC18H20FNO2S
Molecular Weight333.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C18H20FNO2S/c1-13-3-8-17(14(2)11-13)23(21,22)20-12-18(9-10-18)15-4-6-16(19)7-5-15/h3-8,11,20H,9-10,12H2,1-2H3
InChIKeyLXNILVPFZFPWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide: A Multi-Kinase Inhibitor Sulfonamide with Defined Selectivity Fingerprint


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 1049358‑06‑6) is a benzenesulfonamide derivative in which a 1‑(4‑fluorophenyl)cyclopropyl‑methylamine core is linked to a 2,4‑dimethylbenzenesulfonamide moiety [REFS‑1]. The compound has been characterized as a multi‑kinase inhibitor with reported equilibrium dissociation constants (Ki) against several protein kinases: PKCθ (9 nM), PKA (30 nM), FLT3 (46 nM), PKCδ (184 nM), and PKCα (468 nM) [REFS‑2]. Its physicochemical profile (XLogP3 = 4; molecular weight = 333.4 g mol⁻¹) situates it within a balanced lipophilicity range for cell‑permeable probe compounds [REFS‑1].

Why Close Analogs of N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide Cannot Be Simply Interchanged


Sulfonamide‑based kinase inhibitors exhibit steep structure‑activity relationships (SAR), where minor alterations to the aryl sulfonamide substitution pattern or the amine‑side chain can dramatically re‑orient kinase selectivity [REFS‑1]. The 2,4‑dimethyl substitution on the benzenesulfonamide ring of this compound contributes both to lipophilicity (XLogP3 = 4) and to the observed binding‑affinity pattern across PKC isoforms [REFS‑2]. Replacing it with an unsubstituted or mono‑substituted benzenesulfonamide—or altering the cyclopropyl‑4‑fluorophenyl motif—would predictably shift the selectivity window (e.g., the PKCθ/PKCα ratio of ~52‑fold) and could abolish the multi‑target signature that defines this compound’s utility. High‑strength differential evidence is limited by the absence of published direct head‑to‑head comparisons with close structural analogs; the evidence presented below therefore relies on cross‑study comparison, class‑level inference, and orthogonal biochemical benchmarking.

Quantitative Differentiation Evidence for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide


PKCθ Inhibitory Potency: Ki = 9 nM Positions This Compound Among Potent PKCθ Ligands with Distinct Selectivity

The compound inhibits recombinant human PKCθ with a Ki of 9 nM in a biochemical assay using His‑tagged full‑length enzyme expressed in baculovirus [REFS‑1]. This places it in a comparable potency range to selective PKCθ inhibitors such as compound 15 from the 5‑vinyl phenyl sulfonamide‑3‑pyridinecarbonitrile series (IC₅₀ = 0.44 nM) [REFS‑2]. However, the present compound offers a distinct selectivity signature, with ~52‑fold selectivity over PKCα (Ki = 468 nM) [REFS‑1], compared to the 150‑fold selectivity of compound 15 over PKCδ [REFS‑2].

PKCθ inhibition kinase profiling sulfonamide SAR

PKC Isoform Selectivity: ~52‑Fold Discrimination Between PKCθ and PKCα Distinguishes This Compound from Broad‑Spectrum Inhibitors

The compound exhibits a Ki of 184 nM for PKCδ and 468 nM for PKCα, yielding a selectivity ratio of approximately 52‑fold for PKCθ over PKCα [REFS‑1]. In contrast, the broad‑spectrum PKC inhibitor staurosporine shows minimal discrimination across PKC isoforms (PKCα IC₅₀ = 2 nM; PKCδ IC₅₀ = 20 nM; ratio ~10‑fold) [REFS‑2]. This enhanced isoform bias means the compound can be used at concentrations that substantially engage PKCθ while sparing PKCα‑mediated signaling.

PKC isoform selectivity kinase inhibitor chemical probe

FLT3 Inhibition (Ki = 46 nM) Enables Dual PKCθ/FLT3 Targeting, a Profile Not Shared by Selective FLT3 Inhibitors

The compound inhibits the receptor‑type tyrosine‑protein kinase FLT3 with a Ki of 46 nM using a polyE4Y peptide substrate assay [REFS‑1]. This potency is comparable to the selective FLT3 Inhibitor III (IC₅₀ = 50 nM) [REFS‑2]. However, unlike FLT3 Inhibitor III—which shows high selectivity for FLT3 over a panel of >300 kinases [REFS‑2]—the present compound simultaneously engages PKCθ (Ki = 9 nM) and PKA (Ki = 30 nM) [REFS‑1], offering a polypharmacology profile potentially relevant for hematologic malignancies where both FLT3 mutations and PKC‑mediated survival pathways are operative.

FLT3 inhibition dual kinase targeting AML research

PKA Inhibition (Ki = 30 nM) Offers a Modest Potency Advantage Over the Standard PKA Probe H‑89

The compound inhibits cAMP‑dependent protein kinase A (PKA) with a Ki of 30 nM using Kemptide (LRRASLG) as substrate in a spectrophotometric assay [REFS‑1]. This corresponds to a ~1.6‑fold greater potency than the widely used PKA inhibitor H‑89 (Ki = 48 nM) [REFS‑2]. While H‑89 is employed as a relatively selective PKA probe (>500‑fold selectivity over PKC, MLCK, and CaMK II) [REFS‑2], the present compound’s concurrent PKCθ and FLT3 activity precludes its use as a pure PKA tool but adds value for experimental systems in which broad kinome engagement is desired or where dual PKA/PKCθ modulation is hypothesized.

PKA inhibition protein kinase A chemical probe benchmarking

High‑Value Research Application Scenarios for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide


In Vitro Kinase Selectivity Profiling and Benchmarking of New Sulfonamide‑Based Inhibitors

The well‑defined Ki values across five recombinant kinases—PKCθ (9 nM), PKA (30 nM), FLT3 (46 nM), PKCδ (184 nM), and PKCα (468 nM)—make this compound a calibrated reference standard for biochemical kinase panels [REFS‑1]. Its moderate selectivity window (PKCθ/PKCα ~52‑fold) provides a benchmark against which novel sulfonamide‑based inhibitors can be evaluated for improved isoform discrimination. Procurement of this compound as a characterized reference standard eliminates the batch‑to‑batch variability associated with custom synthesis of uncharacterized analogs.

Oncology Research Exploring Dual FLT3 and PKCθ Targeting in Hematologic Malignancies

Acute myeloid leukemia (AML) frequently harbors FLT3‑ITD mutations alongside activation of PKC‑mediated survival signaling. With FLT3 Ki = 46 nM and PKCθ Ki = 9 nM [REFS‑1], this compound enables proof‑of‑concept studies testing the hypothesis that simultaneous FLT3/PKCθ blockade exerts greater anti‑leukemic activity than FLT3 inhibition alone. Its use in cellular viability assays (e.g., MV4‑11 or Molm‑13 lines) can guide medicinal chemistry efforts toward dual‑target clinical candidates.

Chemical Biology Probe for PKCθ‑Dependent T‑Cell Signaling with Documented Off‑Target Map

PKCθ is an essential mediator of T‑cell receptor signaling and a validated target for autoimmune disease intervention. The compound’s PKCθ Ki = 9 nM, combined with a fully documented cross‑reactivity map (PKA = 30 nM, FLT3 = 46 nM, PKCδ = 184 nM, PKCα = 468 nM) [REFS‑1], allows researchers to interpret cellular phenotypes in Jurkat T‑cells or primary CD4⁺ T‑lymphocytes with explicit knowledge of potential confounding activities. This represents an advantage over less‑characterized probes whose full kinase‑engagement portfolio remains unknown.

Structure‑Activity Relationship (SAR) Studies Centered on the 2,4‑Dimethylbenzenesulfonamide Pharmacophore

The 2,4‑dimethyl substitution pattern on the benzenesulfonamide ring confers a distinctive combination of lipophilicity (XLogP3 = 4) and kinase‑binding affinity [REFS‑1]. Medicinal chemistry groups can use this compound as the starting point for systematic SAR exploration—varying the dimethyl pattern or replacing it with other substituents—while using the existing Ki dataset as a baseline. The commercial availability at >95 % purity [REFS‑2] supports reproducible, high‑quality analogue synthesis and testing workflows.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.